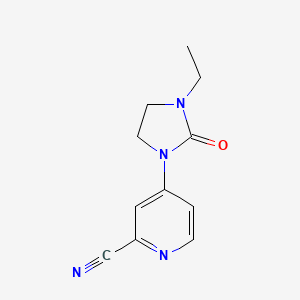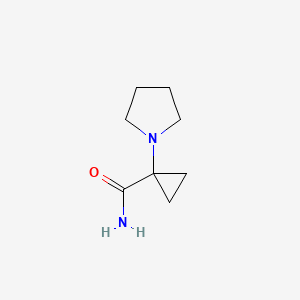![molecular formula C12H7LiO B8623908 Dibenzo[b,d]furan-4-yl lithium CAS No. 16669-47-9](/img/structure/B8623908.png)
Dibenzo[b,d]furan-4-yl lithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,d]furan-4-yl lithium: is a chemical compound that belongs to the class of organolithium reagents It is derived from dibenzofuran, a heterocyclic organic compound with two benzene rings fused to a central furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibenzo[b,d]furan-4-yl lithium can be synthesized through the lithiation of dibenzofuran. The process typically involves the reaction of dibenzofuran with an organolithium reagent, such as butyllithium, in a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the compound from reacting with moisture or oxygen in the air .
Industrial Production Methods: While specific industrial production methods for lithium dibenzo[b,d]furan-4-ide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Dibenzo[b,d]furan-4-yl lithium undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.
Electrophilic Reactions: It can react with electrophiles to form new carbon-heteroatom bonds.
Common Reagents and Conditions:
Reagents: Common reagents include halides, boronic acids, and other electrophiles.
Conditions: Reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent side reactions with moisture or oxygen.
Major Products Formed: The major products formed from these reactions depend on the specific electrophile used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
Chemistry: Dibenzo[b,d]furan-4-yl lithium is used as a reagent in organic synthesis to form carbon-carbon and carbon-heteroatom bonds. It is particularly useful in the synthesis of complex organic molecules and natural products .
Biology and Medicine:
Industry: In the materials science industry, lithium dibenzo[b,d]furan-4-ide can be used in the synthesis of polymers and other advanced materials with unique electronic and optical properties .
Mecanismo De Acción
The mechanism of action of lithium dibenzo[b,d]furan-4-ide involves the nucleophilic attack of the lithium atom on electrophilic centers in other molecules. This allows it to form new bonds and create complex molecular structures. The molecular targets and pathways involved depend on the specific reaction and the electrophile used .
Comparación Con Compuestos Similares
Dibenzofuran: The parent compound from which lithium dibenzo[b,d]furan-4-ide is derived.
Lithium dibenzofuran-4-ide: A similar organolithium reagent with slightly different reactivity.
Other Organolithium Reagents: Such as butyllithium and phenyllithium, which are commonly used in organic synthesis
Uniqueness: Dibenzo[b,d]furan-4-yl lithium is unique due to its specific structure, which combines the stability of the dibenzofuran core with the reactivity of the lithium atom. This makes it a versatile reagent in organic synthesis and materials science .
Propiedades
Número CAS |
16669-47-9 |
|---|---|
Fórmula molecular |
C12H7LiO |
Peso molecular |
174.1 g/mol |
Nombre IUPAC |
lithium;4H-dibenzofuran-4-ide |
InChI |
InChI=1S/C12H7O.Li/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-7H;/q-1;+1 |
Clave InChI |
VGAJIWMJFIHOFJ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C2C(=C1)C3=CC=C[C-]=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-amino-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8623829.png)

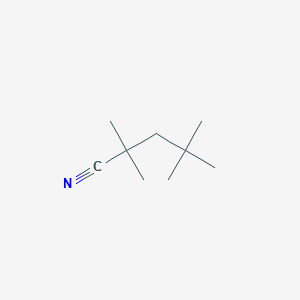
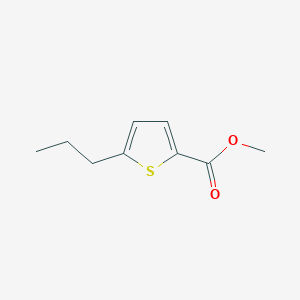

![{6-[2-(5-Methyl-2-phenyl-thiazol-4-yl)-ethoxy]-indol-1-yl}-acetic acid](/img/structure/B8623859.png)
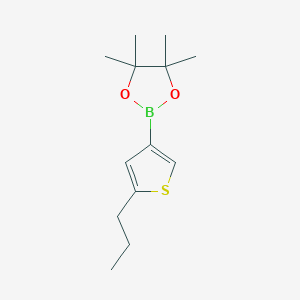

![4-[(4-Fluorophenyl)methyl]-cyclohexanone](/img/structure/B8623881.png)
![2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine](/img/structure/B8623884.png)


